molecular formula C17H18N2O5 B5193273 3,5-diethoxy-N-(4-nitrophenyl)benzamide

3,5-diethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B5193273
M. Wt: 330.33 g/mol
InChI Key: AWPXSOTXVOKSJT-UHFFFAOYSA-N
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Description

3,5-Diethoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative featuring ethoxy substituents at the 3- and 5-positions of the benzene ring and a 4-nitrophenyl group attached via an amide linkage.

Properties

IUPAC Name

3,5-diethoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-15-9-12(10-16(11-15)24-4-2)17(20)18-13-5-7-14(8-6-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPXSOTXVOKSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-diethoxy-N-(4-nitrophenyl)benzamide typically involves the acylation of 3,5-diethoxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3,5-diethoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Oxidation: The benzamide moiety can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,5-diethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical products. Its unique chemical structure allows for the creation of specialized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ability to undergo reduction and substitution reactions also plays a role in its mechanism of action, as these reactions can modify its chemical structure and influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Compound 1: 3,5-Di-tert-butyl-N-(4-nitrophenyl)benzamide (17)
  • Molecular Formula : C₂₁H₂₇N₂O₃
  • Key Features : tert-Butyl groups at 3,5-positions instead of ethoxy.
  • HRMS-ESI [M+H]⁺ observed at m/z 355.2024 (calc. 355.2022) .
  • Application : Identified as a membrane-bound pyrophosphatase inhibitor, highlighting the role of lipophilic groups in enzyme targeting .
Compound 2: 3,5-Dimethoxy-N-(4-nitrophenyl)benzamide
  • Molecular Formula : C₁₅H₁₄N₂O₅ (inferred).
  • Key Features : Methoxy groups at 3,5-positions.
  • Synthesis : Prepared via catalytic amidation of aldehydes with para-nitro azides, yielding a 65% efficiency (Table 2, Entry 6) .
Compound 3: 3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
  • Molecular Formula : C₁₆H₁₆N₂O₆
  • Key Features : Methoxy groups at 3,5-positions and a 2-nitro-4-methoxyphenyl substituent.
  • Properties :
    • Density: 1.317 g/cm³ (predicted).
    • Boiling Point: 452.6°C (predicted).
    • pKa: 11.41 (predicted), indicating moderate basicity .

Variations in the Amine Substituent

Compound 4: 3,5-Diethoxy-N-[3-(4-morpholinyl)propyl]benzamide
  • Molecular Formula : C₁₈H₂₈N₂O₄
  • Key Features : Morpholinylpropyl group instead of 4-nitrophenyl.
  • Properties :
    • Molecular Weight: 336.43 g/mol.
    • The morpholine ring introduces polarity and hydrogen-bonding capacity, contrasting with the electron-deficient 4-nitrophenyl group .
Compound 5: N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile
  • Key Features: Dimethylamino and dinitro groups on the phenyl ring.
  • Properties : Theoretical studies highlight charge transfer regions and dipole moments influenced by nitro groups, suggesting utility in optoelectronic applications .

Data Table: Structural and Physical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
3,5-Diethoxy-N-(4-nitrophenyl)benzamide C₁₇H₁₈N₂O₅ (inferred) ~330.34 3,5-Ethoxy; 4-nitrophenyl High lipophilicity; potential enzyme inhibition
3,5-Di-tert-butyl-N-(4-nitrophenyl)benzamide C₂₁H₂₇N₂O₃ 355.45 3,5-tert-Butyl; 4-nitrophenyl Pyrophosphatase inhibitor
3,5-Dimethoxy-N-(4-nitrophenyl)benzamide C₁₅H₁₄N₂O₅ 302.29 3,5-Methoxy; 4-nitrophenyl Catalytic synthesis (65% yield)
3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide C₁₆H₁₆N₂O₆ 332.31 3,5-Methoxy; 2-nitro-4-methoxyphenyl Predicted pKa = 11.41; high boiling point

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